molecular formula C14H16FNO2 B2728144 1-[2-(4-Fluoro-3-methylphenyl)morpholin-4-yl]prop-2-en-1-one CAS No. 2210049-46-8

1-[2-(4-Fluoro-3-methylphenyl)morpholin-4-yl]prop-2-en-1-one

Cat. No.: B2728144
CAS No.: 2210049-46-8
M. Wt: 249.285
InChI Key: WKJPGMPSUCKGHN-UHFFFAOYSA-N
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Description

1-[2-(4-Fluoro-3-methylphenyl)morpholin-4-yl]prop-2-en-1-one is a synthetic organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a morpholine ring attached to a prop-2-en-1-one moiety, with a 4-fluoro-3-methylphenyl group as a substituent

Preparation Methods

The synthesis of 1-[2-(4-Fluoro-3-methylphenyl)morpholin-4-yl]prop-2-en-1-one typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with morpholine in the presence of a base, followed by the addition of propargyl bromide. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may be carried out under reflux. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[2-(4-Fluoro-3-methylphenyl)morpholin-4-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the phenyl group can be substituted with other functional groups using appropriate reagents and conditions.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has indicated its potential use in the development of pharmaceuticals, particularly in the treatment of diseases where morpholine derivatives have shown efficacy.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials

Mechanism of Action

The mechanism of action of 1-[2-(4-Fluoro-3-methylphenyl)morpholin-4-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[2-(4-Fluoro-3-methylphenyl)morpholin-4-yl]prop-2-en-1-one can be compared with other morpholine derivatives, such as:

    1-[2-(4-Methylphenyl)morpholin-4-yl]prop-2-en-1-one: Similar structure but lacks the fluoro substituent, which may affect its chemical reactivity and biological activity.

    1-[2-(4-Fluorophenyl)morpholin-4-yl]prop-2-en-1-one: Similar structure but lacks the methyl group, which may influence its physical properties and interactions with molecular targets.

    1-[2-(4-Fluoro-3-methylphenyl)morpholin-4-yl]butan-1-one: Similar structure but with a different carbon chain length, which may impact its solubility and pharmacokinetic properties.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on the compound’s properties and applications.

Properties

IUPAC Name

1-[2-(4-fluoro-3-methylphenyl)morpholin-4-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO2/c1-3-14(17)16-6-7-18-13(9-16)11-4-5-12(15)10(2)8-11/h3-5,8,13H,1,6-7,9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJPGMPSUCKGHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2CN(CCO2)C(=O)C=C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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